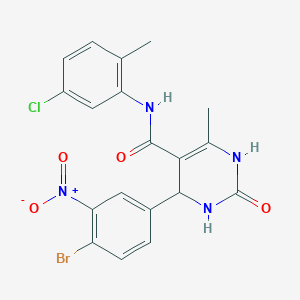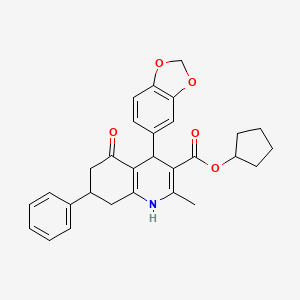![molecular formula C23H28N2O3 B5149515 N-[2-(2-benzylphenoxy)ethyl]-N'-cyclohexylethanediamide](/img/structure/B5149515.png)
N-[2-(2-benzylphenoxy)ethyl]-N'-cyclohexylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-benzylphenoxy)ethyl]-N'-cyclohexylethanediamide, also known as Bephenium hydroxynaphthoate, is a quaternary ammonium compound that has been used as an anthelmintic drug. It is a cholinergic agonist that acts on the neuromuscular junction to paralyze the helminths and facilitate their expulsion from the host's body. In recent years, Bephenium hydroxynaphthoate has gained attention as a potential therapeutic agent for various diseases due to its pharmacological properties.
Mécanisme D'action
N-[2-(2-benzylphenoxy)ethyl]-N'-cyclohexylethanediamide hydroxynaphthoate acts as a cholinergic agonist by stimulating the nicotinic acetylcholine receptors at the neuromuscular junction. This results in depolarization of the muscle fibers, leading to paralysis of the helminths and their expulsion from the host's body. This compound hydroxynaphthoate also inhibits the acetylcholinesterase enzyme, which increases the concentration of acetylcholine in the synaptic cleft, further enhancing its cholinergic effects.
Biochemical and Physiological Effects
This compound hydroxynaphthoate has been shown to have various biochemical and physiological effects. It increases the levels of cyclic AMP and cyclic GMP in the tissues, which may contribute to its antihypertensive and anti-inflammatory effects. This compound hydroxynaphthoate also inhibits the activity of the cytochrome P450 enzymes, which may affect the metabolism of other drugs.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-benzylphenoxy)ethyl]-N'-cyclohexylethanediamide hydroxynaphthoate has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied for its pharmacological properties, making it a well-established tool for research. However, this compound hydroxynaphthoate has some limitations as well. It has a narrow therapeutic window, which may limit its use in clinical settings. Furthermore, its potential side effects and toxicity need to be carefully evaluated before its use in humans.
Orientations Futures
There are several future directions for research on N-[2-(2-benzylphenoxy)ethyl]-N'-cyclohexylethanediamide hydroxynaphthoate. One potential area of research is its use in the treatment of neurodegenerative disorders. This compound hydroxynaphthoate has been shown to have neuroprotective effects in animal models, and further studies could explore its potential as a therapeutic agent for these diseases. Another area of research is its antiviral activity. This compound hydroxynaphthoate has been shown to have activity against herpes simplex virus-1 and human immunodeficiency virus-1, and further studies could explore its potential as an antiviral agent. Finally, studies could investigate the potential use of this compound hydroxynaphthoate in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
N-[2-(2-benzylphenoxy)ethyl]-N'-cyclohexylethanediamide hydroxynaphthoate can be synthesized by the reaction of N-cyclohexylethylenediamine with 2-benzylphenol in the presence of a base and a solvent. The reaction produces this compound hydroxynaphthoate as a white crystalline powder, which can be purified by recrystallization.
Applications De Recherche Scientifique
N-[2-(2-benzylphenoxy)ethyl]-N'-cyclohexylethanediamide hydroxynaphthoate has been extensively studied for its pharmacological properties and potential therapeutic applications. It has been shown to have antihypertensive, anti-inflammatory, and antitumor effects in various animal models. This compound hydroxynaphthoate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, this compound hydroxynaphthoate has been shown to have antiviral activity against herpes simplex virus-1 and human immunodeficiency virus-1.
Propriétés
IUPAC Name |
N-[2-(2-benzylphenoxy)ethyl]-N'-cyclohexyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c26-22(23(27)25-20-12-5-2-6-13-20)24-15-16-28-21-14-8-7-11-19(21)17-18-9-3-1-4-10-18/h1,3-4,7-11,14,20H,2,5-6,12-13,15-17H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSVHQIGEYWMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCCOC2=CC=CC=C2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5149435.png)
![2-{4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole trifluoroacetate](/img/structure/B5149437.png)


![1-[(2-ethyl-5-pyrimidinyl)methyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5149461.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5149469.png)
![5-(1,2-oxazinan-2-ylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5149473.png)
![2-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5149487.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149493.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B5149494.png)
![4-[(3-methylcyclopentyl)amino]cyclohexanol](/img/structure/B5149495.png)

![5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149508.png)

